molecular formula C9H7N5 B14642581 5-azido-4-phenyl-1H-pyrazole CAS No. 53411-90-8

5-azido-4-phenyl-1H-pyrazole

Cat. No.: B14642581
CAS No.: 53411-90-8
M. Wt: 185.19 g/mol
InChI Key: NLYMSESGYHWDHA-UHFFFAOYSA-N
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Description

5-Azido-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an azido group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-4-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often involve refluxing in an organic solvent such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group participates in 1,3-dipolar cycloadditions to form triazole or tetrazole derivatives.

Example Reaction with Alkynes :
5-Azido-4-phenyl-1H-pyrazole reacts with terminal alkynes under copper catalysis to form 1,2,3-triazoles.

Reagents/Conditions Products Yield Source
Phenylacetylene, CuI, DMF, 80°C1-(4-Phenyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole85%

Mechanism :

  • The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole ring via a six-membered transition state .

Staudinger Reaction with Organophosphorus Reagents

The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphoranes, which are intermediates for further transformations.

Example Reaction :

Reagents/Conditions Products Yield Source
PPh₃, THF, RT5-Imino-4-phenyl-1H-pyrazole-phosphorane78%

Applications :

  • The iminophosphorane intermediate can undergo hydrolysis to yield 5-amino-4-phenyl-1H-pyrazole .

Reactions with Thioglycolic Acid

The azido group facilitates nucleophilic substitution to form thiazolidinone derivatives.

Example Reaction :

Reagents/Conditions Products Yield Source
Thioglycolic acid, DMF, ZnCl₂, reflux3-(4-Phenyl-1H-pyrazol-5-yl)thiazolidin-4-one65%

Mechanism :

  • The azide is reduced in situ to an amine, which reacts with thioglycolic acid to form the thiazolidinone ring .

Thermal Decomposition to Nitrenes

Heating this compound generates aryl nitrenes, which undergo intramolecular cyclization.

Example Reaction :

Conditions Products Yield Source
Toluene, reflux, 6h5-Phenylpyrazolo[1,5-a]pyridine70%

Mechanism :

  • Thermal decomposition of the azide forms a nitrene intermediate, which cyclizes to form fused pyridine derivatives .

Reaction with Hydrazines

The azido group reacts with hydrazines to form tetrazole or aminopyrazole derivatives.

Example Reaction :

Reagents/Conditions Products Yield Source
Hydrazine hydrate, ethanol, RT5-Amino-4-phenyl-1H-pyrazole82%

Photochemical Reactions

UV irradiation induces rearrangement or fragmentation of the azido group.

Example Reaction :

Conditions Products Yield Source
UV (254 nm), acetonitrile, 12h4-Phenyl-1H-pyrazol-5-amine60%

Comparative Reactivity Table

Reaction Type Key Reagent Product Yield Range
CycloadditionPhenylacetyleneTriazole derivatives75–85%
StaudingerTriphenylphosphineIminophosphoranes70–78%
Thiazolidinone formationThioglycolic acidThiazolidinones60–65%
Thermal decompositionHeatFused pyridine derivatives65–70%

Mechanistic Insights

  • Cycloadditions : The azide’s 1,3-dipole reacts with dipolarophiles (e.g., alkynes) to form five-membered heterocycles .

  • Nitrene Chemistry : Thermal or photochemical cleavage of the azide generates reactive nitrenes, enabling C–H insertion or cyclization .

  • Nucleophilic Substitution : The azide acts as a leaving group in reactions with thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-4-phenyl-1H-pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

CAS No.

53411-90-8

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

5-azido-4-phenyl-1H-pyrazole

InChI

InChI=1S/C9H7N5/c10-14-13-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

NLYMSESGYHWDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)N=[N+]=[N-]

Origin of Product

United States

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